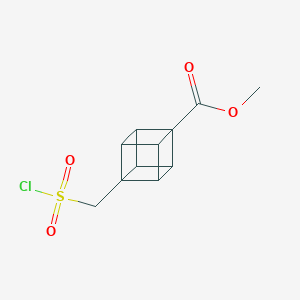

Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate

説明

Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate is a cubane-based compound featuring a cubane core (a rigid, cubic hydrocarbon framework) with two distinct substituents: a methyl carboxylate group at position 1 and a chlorosulfonylmethyl group (–CH₂SO₂Cl) at position 4. The chlorosulfonylmethyl group is a strong electron-withdrawing substituent, imparting high reactivity toward nucleophilic substitution and hydrolysis. This compound is of interest in medicinal chemistry and materials science due to the cubane scaffold’s unique strain and stability, combined with the sulfonyl chloride’s versatility in further derivatization.

特性

IUPAC Name |

methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4S/c1-16-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-17(12,14)15/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORXIBQCOHFONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate involves several steps. One common synthetic route includes the chlorosulfonylation of cubane-1-carboxylic acid derivatives. The reaction conditions typically involve the use of chlorosulfonic acid and a suitable solvent under controlled temperature . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .

化学反応の分析

Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or other functional groups.

Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate has versatile applications across various scientific fields:

Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique properties and biological activity.

Industry: It is used in the development of advanced materials and polymers, leveraging its rigid and strained cubane structure.

作用機序

The mechanism of action of Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate involves its interaction with specific molecular targets. The cubane structure provides a rigid framework that can interact with biological molecules in unique ways. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Table 1: Key Properties of Cubane Carboxylate Derivatives

*Note: The molecular formula and molar mass for methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate are estimated based on structural analogs.

Reactivity and Functional Group Analysis

- Chlorosulfonylmethyl vs. Chloro () : The chlorosulfonylmethyl group (–CH₂SO₂Cl) is significantly more reactive than a simple chloro substituent (–Cl). The sulfonyl chloride moiety allows for nucleophilic substitution (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters, whereas the chloro group typically undergoes slower SN2 reactions .

- Chlorosulfonylmethyl vs. Formyl () : The formyl group (–CHO) is electrophilic and reacts with nucleophiles (e.g., hydrazines or Grignard reagents), whereas the sulfonyl chloride group is more reactive toward nucleophiles like water (hydrolysis to sulfonic acids) or amines. The formyl derivative’s instability at room temperature contrasts with the sulfonyl chloride’s relative stability under anhydrous conditions .

- Chlorosulfonylmethyl vs. Phenylthio () : The phenylthio group (–SPh) is less polar and participates in redox reactions (e.g., oxidation to sulfoxides). In contrast, the sulfonyl group is highly polar and stabilizes negative charges, enhancing solubility in polar solvents .

生物活性

Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the available research findings related to its biological properties, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate has the following chemical structure:

- Molecular Formula : C11H13ClO4S

- Molecular Weight : 276.74 g/mol

- CAS Number : 2375269-01-3

This compound features a cubane structure, which is known for its unique three-dimensional geometry, contributing to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed based on current literature:

- Inhibition of Enzymatic Activity : The chlorosulfonyl group may act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on enzymes, thus inhibiting their activity.

- Modulation of Signaling Pathways : Preliminary studies suggest that this compound may influence key signaling pathways involved in cell proliferation and apoptosis, potentially making it a candidate for cancer therapeutics.

In Vitro Studies

Recent in vitro studies have explored the effects of methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate on various cell lines. Notable findings include:

- Cytotoxicity : The compound exhibited dose-dependent cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were measured at different concentrations, demonstrating significant anti-proliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.3 |

| HeLa | 10.8 |

Mechanistic Insights

Mechanistic studies utilizing flow cytometry and Western blot analysis revealed that treatment with methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate led to an increase in apoptotic markers such as cleaved PARP and caspase-3 activation. This suggests that the compound induces apoptosis in cancer cells through intrinsic pathways.

Case Studies

- Case Study on Hepatocellular Carcinoma : In a study involving hepatocellular carcinoma (HCC) cell lines, methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate was shown to significantly reduce cell viability and induce apoptosis. The study highlighted its potential as a therapeutic agent against HCC, warranting further investigation in vivo.

- Case Study on Drug Resistance : Another case study focused on drug-resistant cancer cell lines where the compound demonstrated the ability to overcome resistance mechanisms by re-sensitizing cells to conventional chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。